molecular formula C14H13N3 B1356093 N-9H-fluoren-2-ylguanidine

N-9H-fluoren-2-ylguanidine

Cat. No.: B1356093
M. Wt: 223.27 g/mol
InChI Key: HXBDAQXPMQOXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-9H-Fluoren-2-ylguanidine is a guanidine derivative featuring a fluorene scaffold substituted at the 2-position with a guanidine group (-NH-C(=NH)-NH₂). Guanidine derivatives are known for their strong basicity and ability to participate in hydrogen bonding, making them valuable in medicinal chemistry, catalysis, and supramolecular chemistry.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)guanidine

InChI

InChI=1S/C14H13N3/c15-14(16)17-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H4,15,16,17)

InChI Key

HXBDAQXPMQOXMM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-9H-fluoren-2-ylguanidine with three fluorenyl-based compounds from the General Catalog of Kanto Reagents (2022). Key differences lie in functional groups, molecular weights, and applications:

Compound Name Molecular Formula Substituent Group Molecular Weight (g/mol) CAS RN Storage Conditions Applications/Notes
This compound (hypothetical) C₁₄H₁₃N₃ Guanidine (-NH-C(=NH)-NH₂) ~223.28 - - Potential use in catalysis, drug design, or as a hydrogen-bonding scaffold.
N-(9H-Fluoren-2-ylmethoxycarbonyl)succinimide C₁₉H₁₅NO₅ Methoxycarbonyl succinimide 337.32 82911-69-1 0°C–6°C Amine-protecting reagent; reactive toward nucleophiles in peptide synthesis.
N-2-Fluorenylacetamide (2-Acetamidofluorene) C₁₅H₁₃NO Acetamide (-NH-CO-CH₃) 223.27 - - Standard compound for toxicology studies; less basic than guanidine derivatives.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine C₁₇H₁₅NO₄ Fmoc-glycine 297.31 - - Peptide synthesis; protects amino acids during solid-phase assembly.

Key Observations:

Functional Groups :

  • The guanidine group in this compound confers high basicity (pKa ~13–14), distinguishing it from the acetamide (weakly basic) and Fmoc (electrophilic) groups in analogs. This property may enhance solubility in acidic media or interaction with biomolecules.
  • The methoxycarbonyl succinimide group in the succinimide derivative is highly reactive toward amines, enabling covalent bond formation in synthetic chemistry .

Applications :

  • Fmoc-glycine and methoxycarbonyl succinimide are critical in peptide synthesis, whereas N-2-fluorenylacetamide serves as a reference standard. This compound’s guanidine moiety may position it for roles in nucleotide recognition, enzyme inhibition, or ionic liquid synthesis.

Methodological Context: Structural Analysis Tools

These tools enable precise determination of bond angles, torsion angles, and packing arrangements, which are critical for understanding reactivity and interactions.

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